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Compound of Interest

Compound Name: 1,2,3-Tribromo-5-nitrobenzene

Cat. No.: B129633 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2,3-
Tribromo-5-nitrobenzene, a compound of interest in various chemical research domains. This

document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data to facilitate its identification, characterization, and application in

scientific research and development.

Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for 1,2,3-
Tribromo-5-nitrobenzene. Due to the limited availability of public experimental ¹H NMR and

Mass Spectrometry data, predicted values are provided to guide analytical efforts.

Nuclear Magnetic Resonance (NMR) Data
¹³C NMR Data (Experimental)
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Chemical Shift (δ) ppm Assignment

Data not publicly available in peak list format C-NO₂

Data not publicly available in peak list format C-H

Data not publicly available in peak list format C-Br

Data not publicly available in peak list format C-Br

Data not publicly available in peak list format C-Br

Note: While ¹³C NMR spectra are available in databases such as SpectraBase, a quantitative

peak list is not freely accessible. The assignments are based on the expected chemical

environment of the carbon atoms.

¹H NMR Data (Predicted)

Chemical Shift (δ) ppm Multiplicity Assignment

~ 8.5 - 8.7 Doublet H-4

~ 8.2 - 8.4 Doublet H-6

Note: Predicted ¹H NMR data is based on the analysis of similar nitroaromatic compounds. The

electron-withdrawing nitro group and the bromine atoms are expected to significantly deshield

the aromatic protons, shifting them downfield.

Infrared (IR) Spectroscopy Data
FTIR Peak Table (Experimental)
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Wavenumber (cm⁻¹) Functional Group Assignment

~ 1520 - 1560 Asymmetric NO₂ stretch

~ 1340 - 1360 Symmetric NO₂ stretch

~ 1400 - 1600 C=C aromatic ring stretch

~ 1000 - 1200 C-Br stretch

~ 800 - 900 C-H out-of-plane bending

Note: The peak list is based on typical vibrational frequencies for the functional groups present

in the molecule. Experimental spectra are available for viewing on platforms like PubChem and

SpectraBase.[1]

Mass Spectrometry (MS) Data
Predicted Mass Spectrometry Data (Electron Ionization)

m/z Interpretation

357/359/361/363 [M]⁺ (Molecular ion with isotopic pattern for Br₃)

311/313/315/317 [M-NO₂]⁺

232/234/236 [M-Br-NO₂]⁺

153/155 [M-2Br-NO₂]⁺

74 [C₆H₂]⁺

Note: The predicted mass spectrum is based on common fragmentation patterns for

nitroaromatic and halogenated compounds under electron ionization. The presence of three

bromine atoms will result in a characteristic isotopic cluster for the molecular ion and bromine-

containing fragments.

Experimental Protocols
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Detailed experimental methodologies are crucial for the accurate acquisition and interpretation

of spectroscopic data. The following are generalized protocols based on the available

information and standard laboratory practices.

NMR Spectroscopy
A ¹³C NMR spectrum of 1,2,3-Tribromo-5-nitrobenzene has been recorded on a Bruker AM-

270 spectrometer.[1]

Sample Preparation: Accurately weigh approximately 10-20 mg of 1,2,3-Tribromo-5-
nitrobenzene and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or

DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.

Instrument Parameters (¹³C NMR):

Spectrometer: Bruker AM-270 or equivalent.

Frequency: 67.9 MHz for ¹³C.

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, depending on the sample concentration.

Temperature: 298 K.

Instrument Parameters (¹H NMR - General):

Spectrometer: 300 MHz or higher.

Pulse Program: Standard single-pulse experiment (e.g., zg30).

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-2 seconds.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b129633?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/1_2_3-Tribromo-5-nitrobenzene
https://www.benchchem.com/product/b129633?utm_src=pdf-body
https://www.benchchem.com/product/b129633?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b129633?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Number of Scans: 16-64.

Temperature: 298 K.

Infrared (IR) Spectroscopy
An FTIR spectrum of 1,2,3-Tribromo-5-nitrobenzene has been obtained using a Bruker IFS

85 spectrometer with a KBr-pellet technique.[1]

Sample Preparation (KBr Pellet):

Grind a small amount (1-2 mg) of 1,2,3-Tribromo-5-nitrobenzene with approximately

100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and

pestle until a fine, homogeneous powder is obtained.

Transfer the mixture to a pellet-pressing die.

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or

translucent pellet.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry
While experimental data is not readily available, a general protocol for obtaining an electron

ionization (EI) mass spectrum is provided.

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solid samples or after separation by gas

chromatography (GC-MS).

Instrument Parameters (EI-MS):
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Ionization Mode: Electron Ionization (EI).

Electron Energy: 70 eV.

Source Temperature: 200-250 °C.

Mass Range: Scan from m/z 50 to 400.

Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of 1,2,3-
Tribromo-5-nitrobenzene.

Spectroscopic Analysis Workflow for 1,2,3-Tribromo-5-nitrobenzene
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Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of 1,2,3-Tribromo-5-nitrobenzene.
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Caption: Interplay between molecular structure and spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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